REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH3:8][N:9]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16](C(O)=O)[CH:17]=2)[CH2:12][CH2:11][C:10]1=[O:22].C1(P([N:37]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C(O)(C)(C)C>C(N(CC)CC)C>[NH2:37][C:16]1[CH:17]=[C:18]2[C:13]([CH2:12][CH2:11][C:10](=[O:22])[N:9]2[CH3:8])=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CN1C(CCC2=CC=C(C=C12)C(=O)O)=O
|
Name
|
|
Quantity
|
268 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
722 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0.135 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure, water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
To the residue was added 5 ml of a 4M ethyl acetate solution of hydrochloric acid
|
Type
|
WAIT
|
Details
|
followed by 7 hours
|
Duration
|
7 h
|
Type
|
STIRRING
|
Details
|
of stirring at room temperature
|
Type
|
CONCENTRATION
|
Details
|
Then, the reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added a saturated aqueous sodium hydrogen carbonate
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (chloroform:methanol:aqueous ammonia)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2CCC(N(C2=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |